Histidinatoadenine platinum(II)
Description
Histidinatoadenine platinum(II) is a platinum(II) complex hypothesized to coordinate with histidine (an α-amino acid) and adenine (a nucleobase). For instance, diaquotrishistidinatodiplatinum(II) chloride (a dinuclear Pt(II) complex with histidine ligands) and platinum(II) oxalato complexes involving adenine derivatives (e.g., [Pt(ox)(L1)], where L1 = adenine-based ligands) provide structural and synthetic parallels . These complexes typically adopt square planar geometry, with ligands like histidine acting as tridentate or bidentate chelators via amino nitrogen, carboxylate oxygen, or imidazole nitrogen .
Properties
CAS No. |
117075-43-1 |
|---|---|
Molecular Formula |
C11H13ClN8O2Pt |
Molecular Weight |
519.8 g/mol |
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoate;platinum(2+);7H-purin-6-amine;chloride |
InChI |
InChI=1S/C6H9N3O2.C5H5N5.ClH.Pt/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-3-5(9-1-7-3)10-2-8-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H,(H3,6,7,8,9,10);1H;/q;;;+2/p-2 |
InChI Key |
JJQINKAKYWFEQR-UHFFFAOYSA-L |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |
Synonyms |
histidinatoadenine platinum(II) Pt(His)(adenine) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Platinum(II) Complexes
Platinum(II)-Amino Acid Complexes
Key Findings :
- Histidine’s imidazole ring enhances stability and multidentate coordination compared to arginine or lysine, which often act as monodentate ligands .
Platinum(II)-Nucleobase Complexes
Key Findings :
- Adenine derivatives in Pt(II) complexes improve DNA targeting through nucleobase-specific interactions (e.g., N7-guanine binding) .
- Oxalato ligands (as in oxaliplatin analogs) reduce nephrotoxicity compared to cisplatin .
Platinum(II) Complexes with Heterocyclic Ligands
Key Findings :
- Trans-platinum complexes (e.g., iodido or pyridine derivatives) exhibit distinct mechanisms, such as protein binding or membrane disruption, circumventing cisplatin resistance .
- O,S-bidentate ligands enhance lipophilicity and cellular uptake compared to purely N-donor systems .
Coordination Modes
- Histidine: Acts as tridentate (amino N, carboxylate O, imidazole N1) in dinuclear complexes, forming stable bridges between Pt centers .
- Adenine : Binds via N7 or N9 positions, enabling DNA intercalation or crosslinking .
Cytotoxicity and Mechanisms
Data Tables
Table 1. Comparative Cytotoxicity of Selected Pt(II) Complexes
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